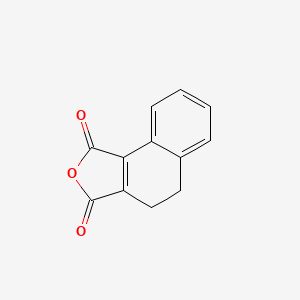

3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dihydrobenzo[e][2]benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12(14)15-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVOMBDSHMMPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191274 | |

| Record name | 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37845-14-0 | |

| Record name | 3,4-Dihydronaphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037845140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37845-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRONAPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LUM3L1076 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride from γ-Phenylbutyrate

This technical guide provides a comprehensive overview of the chemical synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride, a valuable intermediate in organic synthesis. The synthesis commences from γ-phenylbutyrate and proceeds through a two-step reaction sequence involving an ester condensation followed by a cyclization reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Reaction Pathway

The synthesis of this compound from ethyl γ-phenylbutyrate is achieved through a base-mediated condensation with ethyl oxalate, followed by an acid-catalyzed intramolecular cyclization. The overall workflow is depicted below.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from ethyl γ-phenylbutyrate.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Product | Yield |

| Esterification (optional) | γ-Phenylbutyric acid (50 g) | Ethanol (150 cc) | Conc. H₂SO₄ (5 g) | None | 3 hours | Reflux | Ethyl γ-phenylbutyrate | 85–88% |

| Ester Condensation | Ethyl γ-phenylbutyrate (50 g, 0.26 mole) | Ethyl oxalate (57 g, 0.39 mole) | Sodium ethoxide (from 6.1 g Na) | Absolute ether (250 cc) | 24 hours | Gentle reflux | Ethyl α-ethoxalyl-γ-phenylbutyrate (crude) | Not isolated |

| Cyclization | Ethyl α-ethoxalyl-γ-phenylbutyrate (crude oil from previous step) | - | Conc. H₂SO₄ (500 cc) | None | 1.5 hours | 20–25°C | This compound | 73–81% |

Experimental Protocols

The detailed experimental procedures for the synthesis are provided below. These protocols are based on established methods and are intended for execution by trained professionals in a controlled laboratory setting.

Preparation of Ethyl γ-phenylbutyrate (Optional Starting Material Synthesis)

-

In a round-bottomed flask, combine 50 g of γ-phenylbutyric acid, 150 cc of ethanol (dried over lime), and 5 g of concentrated sulfuric acid.[1]

-

Heat the mixture to reflux for three hours.[1]

-

Isolate the ester by distilling off 100 cc of the ethanol under reduced pressure from a steam bath.[1]

-

Dilute the residue with 200 cc of water, separate the layers, and extract the aqueous layer twice with 50-cc portions of ether.[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the ether by distillation to yield ethyl γ-phenylbutyrate. The expected yield is 85–88%.[1]

Step 1: Ester Condensation to Ethyl α-ethoxalyl-γ-phenylbutyrate

-

In a 1-liter round-bottomed flask equipped with a reflux condenser, dropping funnel, and a calcium chloride tube, prepare a suspension of sodium ethoxide by adding a solution of 12.6 g (0.27 mole) of absolute ethyl alcohol in 50 cc of absolute ether to a suspension of 6.1 g (0.27 mole) of powdered sodium in 150 cc of absolute ether. Allow the mixture to stand overnight to complete the formation of sodium ethoxide.[1]

-

To the suspension of sodium ethoxide, add 57 g (0.39 mole) of ethyl oxalate, diluted with 50 cc of ether, in portions. Allow the spontaneous reaction to subside and let the pale yellow solution stand for 30 minutes.[1]

-

Add a solution of 50 g (0.26 mole) of ethyl γ-phenylbutyrate diluted with 50 cc of absolute ether.[1]

-

Gently reflux the mixture for 24 hours.[1]

-

Cool the resulting deep red solution in an ice bath and neutralize it by the addition of an ice-cold solution of 15 cc of concentrated sulfuric acid in 200 cc of water, with shaking.[1]

-

Separate the ether layer, wash it with water, and dry it over sodium sulfate.[1]

-

Remove the ether by distillation to obtain a pale yellow oil, which is a mixture of ethyl α-ethoxalyl-γ-phenylbutyrate and unreacted ethyl oxalate. This crude product is used directly in the next step without further purification.[1]

Step 2: Cyclization to this compound

-

Slowly pour the crude oil from the previous step into 500 cc of concentrated sulfuric acid, maintaining the temperature at 20–25°C by cooling in an ice bath.[1]

-

Allow the deep red solution to stand for 1.5 hours at 20–25°C.[1]

-

Pour the reaction mixture onto 3 liters of ice and water. A pale yellow solid of the anhydride will precipitate.[1]

-

Collect the solid by filtration and wash it thoroughly with water.[1]

-

Dry the product in vacuo at 25°C. The crude product melts at 117–122°C.[1]

-

For further purification, the crude anhydride can be distilled under diminished pressure, which yields a light yellow product with a melting point of 122–124°C. The overall yield for this step is 38–42 g (73–81% based on ethyl γ-phenylbutyrate).[1]

-

Alternatively, crystallization from 100 cc of benzene with the addition of 75 cc of ligroin (b.p. 60–80°) can be performed.[1]

References

Navigating the Synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride: A Guide to Alternative Routes

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. The classical synthesis, while reliable, often involves harsh reagents and limited substrate scope. This technical guide explores alternative synthetic strategies to access this important molecule, providing detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs. We will delve into the established condensation-cyclization pathway and propose a viable alternative rooted in the powerful Diels-Alder reaction.

Standard Synthetic Route: Ester Condensation followed by Cyclization

The most well-documented method for the preparation of this compound proceeds through a two-step sequence involving an initial ester condensation followed by an acid-catalyzed cyclization.[1] This method, detailed in Organic Syntheses, provides a reliable route to the target molecule.

Experimental Protocol

Step 1: Ester Condensation

A suspension of powdered sodium in absolute ether is treated with absolute ethyl alcohol to form sodium ethoxide. To this, ethyl oxalate is added, followed by ethyl γ-phenylbutyrate. The mixture is refluxed, leading to the formation of ethyl α-ethoxalyl-γ-phenylbutyrate.[1]

Step 2: Cyclization

The crude product from the ester condensation is slowly added to concentrated sulfuric acid, maintaining a cool temperature. This acid-catalyzed cyclization proceeds to form the desired this compound, which precipitates upon pouring the reaction mixture into ice water.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 73-81% | [1] |

| Melting Point (crude) | 117-122 °C | [1] |

| Melting Point (recrystallized) | 122-124 °C | [1] |

Alternative Synthetic Route: A Proposed Diels-Alder Approach

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, offers a compelling alternative for the synthesis of the 3,4-dihydronaphthalene core.[2] This proposed route involves the [4+2] cycloaddition of an in situ generated o-quinodimethane with maleic anhydride, followed by dehydration of the resulting dicarboxylic acid.

Conceptual Framework

The key to this approach is the generation of a reactive o-quinodimethane species, which can be trapped by a suitable dienophile like maleic anhydride. Various precursors can be employed for the in situ generation of o-quinodimethanes, offering flexibility in reaction conditions.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure. This technical guide focuses on the ¹H and ¹³C NMR analysis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental NMR data for this compound in the public domain, this guide provides a comprehensive prediction of its ¹H and ¹³C NMR spectra based on the analysis of structurally related compounds. Furthermore, it outlines a detailed experimental protocol for the acquisition of high-quality NMR data and presents a logical workflow for spectral analysis.

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift ranges for similar structural motifs found in naphthalic anhydrides and dihydronaphthalene derivatives.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5, H-8 | 7.20 - 7.50 | Multiplet | - |

| H-6, H-7 | 7.00 - 7.30 | Multiplet | - |

| H-4 | 2.80 - 3.00 | Triplet | ~ 7-8 |

| H-3 | 2.40 - 2.60 | Triplet of triplets | ~ 7-8, ~ 7-8 |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1, C-2) | 160 - 170 |

| C-4a, C-8a | 130 - 140 |

| C-5, C-8 | 125 - 135 |

| C-6, C-7 | 120 - 130 |

| C-1a, C-8b | 115 - 125 |

| C-4 | 25 - 35 |

| C-3 | 20 - 30 |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Instrument Parameters

2.2.1. ¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

-

Processing:

-

Apply a line broadening factor of 0.3 Hz.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

2.2.2. ¹³C NMR Spectroscopy

-

Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 200-220 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

-

-

Processing:

-

Apply a line broadening factor of 1-2 Hz.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the solvent signal (CDCl₃ at δ = 77.16 ppm) or the TMS signal.

-

Visualization of Molecular Structure and NMR Analysis Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR signal assignment and a logical workflow for its spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: Logical workflow for the analysis of NMR spectra.

Interpretation of Predicted Spectra

4.1. ¹H NMR Spectrum

-

Aromatic Region (7.00 - 7.50 ppm): The four protons on the benzene ring (H-5, H-6, H-7, and H-8) are expected to appear in this region as complex multiplets due to their coupling with each other.

-

Aliphatic Region (2.40 - 3.00 ppm): The two methylene groups of the dihydronaphthalene moiety will give rise to signals in this region. The protons at C-4 are adjacent to the aromatic ring and are expected to be deshielded, appearing as a triplet around 2.80 - 3.00 ppm due to coupling with the C-3 protons. The protons at C-3 are expected to appear as a triplet of triplets around 2.40 - 2.60 ppm, being coupled to the protons at C-4 and the adjacent vinylic proton.

4.2. ¹³C NMR Spectrum

-

Carbonyl Carbons (160 - 170 ppm): The two carbonyl carbons of the anhydride group are expected to have the most downfield chemical shifts.

-

Aromatic and Olefinic Carbons (115 - 140 ppm): The eight carbons of the naphthalene ring system will appear in this range. The quaternary carbons (C-4a, C-8a, C-1a, C-8b) will likely have lower intensities.

-

Aliphatic Carbons (20 - 35 ppm): The two sp³-hybridized carbons of the dihydro portion (C-3 and C-4) will be found in the upfield region of the spectrum.

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound, along with a robust experimental framework for its analysis. While the provided data is predictive, it serves as a valuable resource for researchers in the fields of chemical synthesis and drug development to guide their experimental work and spectral interpretation.

Crystal Structure of 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of derivatives of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride. While crystallographic data for the parent compound, this compound, is not publicly available in the searched databases, this guide focuses on the detailed structural elucidation of three key 1-oxo-1,2-dihydronaphthalene derivatives. This document summarizes their quantitative crystallographic data, details the experimental protocols for their synthesis and characterization, and presents a logical workflow for crystal structure determination. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development, where a profound understanding of molecular architecture is paramount.

Introduction

The naphthalene scaffold and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The partially saturated dihydronaphthalene core offers a three-dimensional structural motif that can be strategically functionalized to interact with biological targets or to assemble into novel supramolecular architectures. This compound, in particular, represents a versatile building block for the synthesis of a wide array of complex molecules.

The precise three-dimensional arrangement of atoms within a crystal lattice, as determined by X-ray crystallography, provides invaluable insights into the conformation, stereochemistry, and intermolecular interactions of a molecule. This knowledge is fundamental for understanding structure-activity relationships (SAR), designing novel therapeutic agents, and engineering materials with desired properties.

This guide focuses on the crystal structures of three recently reported 1-oxo-1,2-dihydronaphthalene derivatives, providing a comprehensive overview of their molecular geometries and packing arrangements in the solid state.

Crystal Structure Data of 1-Oxo-1,2-dihydronaphthalene Derivatives

The following tables summarize the key crystallographic data for three derivatives of 1-oxo-1,2-dihydronaphthalene. These compounds share a common structural core but differ in their substitution patterns, leading to distinct crystal packing and intermolecular interactions.

Compound I: Dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate Compound II: Dimethyl 1-oxo-2-(pyren-4-yl)-4-(thiophen-2-yl)-1,2-dihydronaphthalene-2,3-dicarboxylate Compound III: Ethyl 1-oxo-2-phenyl-2,4-bis(thiophen-2-yl)-1,2-dihydronaphthalene-3-carboxylate

Table 1: Crystal Data and Structure Refinement

| Parameter | Compound I (C₂₈H₂₄O₆)[1][2] | Compound II (C₃₄H₂₂O₅S)[1][2] | Compound III (C₂₇H₂₀O₃S₂)[1][2] |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/c | P2₁/c | P-1 |

| a (Å) | 15.8021 (8) | 10.9381 (6) | 9.0673 (6) |

| b (Å) | 8.6541 (4) | 17.5513 (9) | 11.2345 (7) |

| c (Å) | 17.0684 (8) | 13.5941 (7) | 12.0016 (8) |

| α (°) | 90 | 90 | 82.591 (3) |

| β (°) | 109.89 (3) | 107.135 (2) | 75.341 (3) |

| γ (°) | 90 | 90 | 70.812 (3) |

| Volume (ų) | 2194.1 (2) | 2492.2 (2) | 1118.15 (13) |

| Z | 4 | 4 | 2 |

| Calculated Density (Mg m⁻³) | 1.308 | 1.455 | 1.382 |

| Absorption Coefficient (mm⁻¹) | 0.09 | 0.17 | 0.25 |

| F(000) | 864 | 1128 | 484 |

| Crystal Size (mm³) | 0.30 x 0.28 x 0.25 | 0.30 x 0.28 x 0.25 | 0.30 x 0.28 x 0.25 |

| Theta range for data collection (°) | 2.1 to 25.0 | 1.7 to 25.0 | 2.2 to 25.0 |

| Reflections collected | 9687 | 10996 | 9857 |

| Independent reflections | 3862 | 4380 | 3942 |

| R_int | 0.033 | 0.038 | 0.030 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.129 | R₁ = 0.048, wR₂ = 0.134 | R₁ = 0.041, wR₂ = 0.111 |

| R indices (all data) | R₁ = 0.057, wR₂ = 0.138 | R₁ = 0.063, wR₂ = 0.145 | R₁ = 0.050, wR₂ = 0.117 |

| Goodness-of-fit on F² | 1.03 | 1.03 | 1.03 |

Table 2: Selected Conformational Parameters

| Parameter | Compound I[1][2] | Compound II[1][2] | Compound III[1][2] |

| Cyclohexa-1,3-diene Ring Conformation | Half-Chair | Boat | Half-Chair |

| Deviation of Carbonyl O atom from Dihydronaphthalene Mean Plane (Å) | 0.6162 (12) | 0.6016 (16) | 0.515 (3) |

| Dihedral Angle with Substituted Aromatic Ring (°) | 85.83 (3) (methylphenyl) | 88.19 (3) (pyrene) | 81.67 (8) (phenyl) |

Experimental Protocols

The synthesis and crystallographic analysis of the presented derivatives followed well-established methodologies.

Synthesis

The general synthetic route to these 1-oxo-1,2-dihydronaphthalene derivatives involves a Diels-Alder reaction followed by a rearrangement.

Synthesis of Compound I:

-

A solution of 1-(4-methoxyphenyl)-3-p-tolylisobenzofuran (1 g, 3.31 mmol) in dry dichloromethane (DCM) was prepared.

-

Dimethyl acetylenedicarboxylate (DMAD) (0.52 g, 3.64 mmol) was added to the stirred solution at room temperature.

-

The reaction mixture was stirred for 1 hour.

-

The solvent was removed, and the resulting isobenzofuran–DMAD adduct was purified by column chromatography on silica gel (15% ethyl acetate in hexane), yielding a colorless solid (1.31 g, 87% yield).[2]

-

To a stirred solution of the adduct (0.30 g, 0.678 mmol) in dry DCM, BF₃·OEt₂ (0.04 g, 0.28 mmol) was added, and the mixture was stirred at room temperature for 5 minutes.

-

Removal of the solvent followed by column chromatography (silica gel; 15% ethyl acetate in hexane) afforded Compound I as a colorless solid (0.28 g, 94% yield).[2]

-

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl acetate solution at room temperature.

X-ray Crystallography

The determination of the crystal structures was carried out using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal was mounted on a goniometer head.

-

Data Collection: X-ray diffraction data were collected on a diffractometer equipped with a CCD detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Data were collected at a controlled temperature.

-

Data Processing: The collected diffraction images were processed to determine the unit cell parameters, and the reflection intensities were integrated. Absorption corrections were applied.

-

Structure Solution and Refinement: The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow employed for the determination of the crystal structures of the this compound derivatives.

Caption: General workflow for the synthesis, crystallization, and X-ray structure determination of novel chemical compounds.

Conclusion

This technical guide has presented a detailed overview of the crystal structures of three 1-oxo-1,2-dihydronaphthalene derivatives, serving as surrogates in the absence of crystallographic data for the parent this compound. The tabulated crystallographic data and outlined experimental protocols provide a valuable resource for researchers working with this class of compounds. The subtle interplay of various substituents on the dihydronaphthalene core significantly influences the molecular conformation and the resulting supramolecular architecture in the solid state. This foundational knowledge is critical for the rational design of new molecules with specific biological or material properties. Further studies to obtain the crystal structure of the parent anhydride are encouraged to complete the structural landscape of this important family of compounds.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structures of three 1-oxo-1,2-dihydronaphthalene derivatives: dimethyl 4-(4-methoxyphenyl)-2-(4-methylphenyl)-1-oxo-1,2-dihydronaphthalene-2,3-dicarboxylate, dimethyl 1-oxo-2-(pyren-4-yl)-4-(thiophen-2-yl)-1,2-dihydronaphthalene-2,3-dicarboxylate and ethyl 1-oxo-2-phenyl-2,4-bis(thiophen-2-yl)-1,2-dihydronaphthalene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Diels-Alder reaction mechanism for 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride formation

An In-depth Technical Guide on the Synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound. While the title compound's structure suggests a plausible formation via a Diels-Alder [4+2] cycloaddition, this paper clarifies that the established and most reliably documented synthetic route proceeds through a multi-step sequence involving a Stobbe-type condensation. This document will detail the mechanisms of both the hypothetical Diels-Alder reaction and the verified condensation pathway. Furthermore, it supplies detailed experimental protocols derived from established literature, presents quantitative data in a structured format, and includes mechanistic diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

The Diels-Alder Reaction: A Mechanistic Overview

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereospecific formation of a six-membered ring from a conjugated diene and a dienophile (typically an alkene or alkyne). The reaction is a pericyclic, concerted [4+2] cycloaddition, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.

The reaction's facility is governed by Frontier Molecular Orbital (FMO) theory, which posits a favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The rate is enhanced by electron-donating groups (EDGs) on the diene, which raise the HOMO energy, and electron-withdrawing groups (EWGs) on the dienophile, which lower the LUMO energy, thereby narrowing the HOMO-LUMO gap.

Caption: General workflow of a [4+2] Diels-Alder cycloaddition.

Synthetic Pathways to this compound

Pathway I: A Hypothetical Diels-Alder Route

The formation of the target anhydride via a Diels-Alder reaction is mechanistically plausible. This pathway would require the reaction of maleic anhydride, a potent dienophile, with a suitable diene that could form the dihydronaphthalene core. The most likely candidate for such a diene is an o-quinodimethane, a highly reactive intermediate that must be generated in situ. One common method for generating o-quinodimethanes is through the thermal or chemical dehalogenation of α,α'-dihalo-o-xylenes.

The proposed reaction would proceed as follows:

-

In Situ Diene Generation: An appropriate precursor, such as 1,2-bis(bromomethyl)benzene, would be treated with a reducing agent (e.g., zinc dust) to generate the transient o-quinodimethane.

-

Cycloaddition: The generated diene would be immediately trapped by maleic anhydride present in the reaction mixture to yield the Diels-Alder adduct, this compound. The reaction is expected to favor the endo product due to secondary orbital interactions in the transition state.

Caption: Hypothetical two-step Diels-Alder pathway.

Pathway II: The Established Synthesis via Stobbe-type Condensation

The scientifically validated and reproducible synthesis of this compound is a multi-step process detailed in Organic Syntheses.[1] This pathway does not involve a Diels-Alder reaction but instead relies on a sequence of condensation and cyclization reactions.

The key steps are:

-

Ester Condensation (Stobbe Condensation): A base, such as sodium ethoxide, is used to generate an enolate from ethyl γ-phenylbutyrate, which then undergoes condensation with ethyl oxalate.

-

Cyclization: The resulting oil is treated with concentrated sulfuric acid, which catalyzes an intramolecular cyclization (a form of Friedel-Crafts acylation) to form the six-membered ring of the dihydronaphthalene system.

-

Dehydration/Anhydride Formation: The cyclized intermediate is poured into ice and water, leading to the precipitation of the final product, this compound.

Caption: Experimental workflow for the established synthesis.[1]

Detailed Experimental Protocol

The following protocol is adapted from the verified procedure published in Organic Syntheses, Coll. Vol. 2, p.194 (1943).[1]

A. Ester Condensation

-

Apparatus Setup: A 1-L round-bottomed flask is fitted with a reflux condenser, which is equipped with a dropping funnel and a calcium chloride tube.

-

Sodium Ethoxide Preparation: A suspension of 6.1 g (0.27 mole) of powdered sodium in 150 cc. of absolute ether is prepared in the flask. A solution of 12.6 g (0.27 mole) of absolute ethyl alcohol in 50 cc. of absolute ether is added, and the mixture is allowed to stand overnight to ensure complete reaction.

-

Condensation Reaction: The flask containing the sodium ethoxide suspension is cooled in an ice-salt bath. A mixture of 50 g (0.26 mole) of ethyl γ-phenylbutyrate and 38 g (0.26 mole) of ethyl oxalate is added dropwise from the dropping funnel over one hour while stirring.

-

Workup: After the addition is complete, the mixture is stirred for an additional hour and then allowed to stand at room temperature overnight. The reaction mixture is then cooled in an ice bath and neutralized by the addition of an ice-cold solution of 15 cc. of concentrated sulfuric acid in 200 cc. of water. The ether layer is separated, washed with water, and dried over sodium sulfate. The ether is removed via distillation to yield a pale yellow oil.

B. Cyclization and Isolation

-

Cyclization: The oil obtained from the previous step is poured slowly into 500 cc. of concentrated sulfuric acid, ensuring the temperature is maintained at 20–25°C by cooling in an ice bath.

-

Precipitation: After standing for 1.5 hours at 20–25°C, the deep red solution is poured onto 3 L of ice and water. The anhydride precipitates as a pale yellow solid.

-

Purification: The solid is collected by filtration and washed thoroughly with water. After drying in vacuo at 25°C, the crude product is obtained. Distillation under diminished pressure yields the purified product. For higher purity, the distilled product can be recrystallized.

Data and Characterization

Quantitative data for the target compound, this compound, is summarized below.

Table 1: Physical Properties and Yield

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₈O₃ | NIST[2] |

| Molecular Weight | 200.19 g/mol | NIST[2] |

| CAS Registry Number | 37845-14-0 | NIST[2] |

| Melting Point | 122–124°C (distilled) | Org. Syn.[1] |

| Appearance | Pale yellow solid | Org. Syn.[1] |

| Yield | 73–81% | Org. Syn.[1] |

Table 2: Spectroscopic Data

| Technique | Data Availability / Key Features | Source |

|---|---|---|

| Infrared (IR) Spectroscopy | Data available. Expect strong C=O stretching bands characteristic of an anhydride (~1850 and 1780 cm⁻¹). | NIST[2] |

| Mass Spectrometry (MS) | Electron Ionization data available. Expect molecular ion peak (M⁺) at m/z = 200. | NIST[2] |

| Nuclear Magnetic Resonance (NMR) | No readily available public spectra found. Expect aromatic proton signals and aliphatic proton signals corresponding to the dihydro portion of the ring. | - |

Conclusion

This technical guide has explored the synthesis of this compound. While a Diels-Alder reaction involving an in situ generated o-quinodimethane presents a theoretically viable pathway, the established, high-yield, and reproducible method is a multi-step synthesis initiated by a Stobbe-type condensation. For researchers and professionals requiring a reliable and scalable synthesis, the detailed protocol based on the procedure from Organic Syntheses is the recommended approach. The provided data and mechanistic diagrams serve as a robust resource for the synthesis and characterization of this compound.

References

Physical and chemical properties of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride. It includes detailed experimental protocols for its synthesis and key reactions, alongside visualizations of these chemical workflows.

Core Properties

This compound (CAS No: 37845-14-0) is a cyclic dicarboxylic anhydride featuring a partially hydrogenated naphthalene core.[1] Its structure incorporates both an aromatic ring and a dihydrocyclohexene ring fused together, with the anhydride functionality attached to the non-aromatic portion. This structure makes it a valuable intermediate in organic synthesis.

The key quantitative physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Registry Number | 37845-14-0 | [1] |

| Molecular Formula | C₁₂H₈O₃ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 117–122 °C (Crude) | [2] |

| 122–124 °C (Distilled) | [2] | |

| Solubility | Soluble in various organic solvents. Derivatives show good solubility in polar aprotic solvents like NMP, DMAc, and THF. | [3] |

Spectroscopic analysis is crucial for the characterization of this compound. While specific spectral data is limited in public databases, the expected characteristics based on its structure are as follows:

-

Infrared (IR) Spectroscopy : As a cyclic anhydride, its IR spectrum is expected to show two distinct carbonyl (C=O) stretching peaks resulting from symmetric and asymmetric vibrations. It will also exhibit C-O stretching bands. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would show signals corresponding to the aromatic protons and the aliphatic protons on the dihydronaphthalene ring. PubChem indicates the availability of a ¹H NMR spectrum.[4]

-

¹³C NMR : The spectrum would display distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

-

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to its molecular weight. NIST confirms the availability of an electron ionization mass spectrum.[1]

Chemical Synthesis and Reactivity

This compound is synthesized via a two-stage process involving an ester condensation followed by an acid-catalyzed cyclization.

As a cyclic anhydride, the compound is reactive toward nucleophiles. A key reaction is its dehydrogenation to form the fully aromatic 1,2-naphthalic anhydride, which serves as a precursor for various dyes and functional materials.

Experimental Protocols

The following protocols are adapted from established procedures and provide a framework for the synthesis and subsequent reaction of the title compound.

This synthesis is performed in two primary stages as detailed below.[2]

Stage A: Ester Condensation

-

Preparation of Sodium Ethoxide : A suspension of 6.1 g (0.27 mole) of powdered sodium in 150 cc of absolute ether is prepared in a 1-L round-bottomed flask fitted with a reflux condenser. A solution of 12.6 g (0.27 mole) of absolute ethyl alcohol in 50 cc of absolute ether is added, and the mixture is allowed to stand overnight.

-

Condensation Reaction : To the resulting suspension of sodium ethoxide, 57 g (0.39 mole) of ethyl oxalate diluted with 50 cc of ether is added in portions. After the initial reaction subsides, 50 g (0.26 mole) of ethyl γ-phenylbutyrate diluted with 50 cc of absolute ether is added.

-

Reflux : The mixture is gently refluxed for twenty-four hours.

-

Work-up : The deep red solution is cooled in an ice bath and neutralized by adding an ice-cold solution of 15 cc of concentrated sulfuric acid in 200 cc of water. The ether layer is separated, washed with water, and dried over sodium sulfate.

-

Isolation : The ether is removed using an evacuated Claisen flask on a steam bath, yielding a pale yellow oil containing a mixture of ethyl α-ethoxalyl-γ-phenylbutyrate and unreacted ethyl oxalate.

Stage B: Cyclization

-

Reaction Setup : The crude oil from Stage A is poured slowly into 500 cc of concentrated sulfuric acid, maintaining the temperature at 20–25 °C using an ice bath.

-

Reaction Time : The mixture is allowed to stand for one and one-half hours at 20–25 °C.

-

Precipitation : The deep red solution is then poured onto 3 L of ice and water, causing the anhydride to precipitate as a pale yellow solid.

-

Purification : The solid is collected by filtration and washed thoroughly with water. After drying in vacuo at 25 °C, the crude product (40–45 g) melts at 117–122 °C.

-

Final Purification : Distillation under diminished pressure yields a light yellow product (38–42 g, 73–81% theoretical yield) with a melting point of 122–124 °C.

This procedure describes the conversion of the dihydro- compound to its aromatic analog.

-

Reaction Mixture : In a 50-cc Claisen distilling flask, place 20 g (0.1 mole) of 3,4-dihydro-1,2-naphthalic anhydride and 3.2 g (0.1 gram atom) of sulfur.

-

Heating : Immerse the flask in a bath preheated to 230–235 °C and shake until the sulfur dissolves (approximately 15-20 minutes).

-

Reaction Completion : Raise the bath temperature to 250 °C for thirty minutes.

-

Purification : The residue is distilled under reduced pressure. The distillate is then crystallized from a mixture of 150 cc of benzene and 50 cc of ligroin (b.p. 60–80 °C) to yield 15–18 g (76–91%) of light yellow needles of 1,2-naphthalic anhydride.

Applications in Research and Development

As a chemical intermediate, this compound is a building block for more complex molecules. Its derivatives, particularly the fully aromatic naphthalic anhydrides and the corresponding naphthalimides, are utilized in the synthesis of:

-

High-Performance Polymers : Alicyclic dianhydrides are used to create organosoluble polyimides with good thermal stability and optical transparency.[3]

-

Dyes and Pigments : The naphthalimide structure, derived from naphthalic anhydrides, is a core component in a variety of fluorescent dyes and stable pigments.

-

Functional Materials : These compounds serve as precursors for n-type organic semiconductors and electrochromic materials.

References

An In-depth Technical Guide to the Dehydrogenation of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride to 1,2-Naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical transformation of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride to its aromatic counterpart, 1,2-naphthalic anhydride. This process, a key step in the synthesis of various polycyclic aromatic compounds, is critical for the development of novel therapeutic agents and advanced materials. This document details various experimental protocols, presents comparative quantitative data, and illustrates the underlying chemical principles.

Introduction

The aromatization of hydroaromatic compounds is a fundamental transformation in organic synthesis. The dehydrogenation of this compound is of particular interest as the resulting 1,2-naphthalic anhydride serves as a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, dyes, and polymers. This guide explores several effective methods for this conversion, providing detailed experimental procedures and a comparative analysis of their efficiencies.

General Reaction Scheme

The core transformation involves the removal of two hydrogen atoms from the dihydroaromatic ring of the starting material to introduce a double bond and form the fully aromatic naphthalene system.

Caption: General chemical transformation from the reactant to the product.

Comparative Analysis of Dehydrogenation Methods

Several methods have been established for the dehydrogenation of this compound. The choice of method often depends on factors such as desired yield, reaction scale, cost of reagents, and tolerance of functional groups. Below is a summary of key quantitative data for three distinct methods.

| Method | Dehydrogenating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Method 1: Sulfur Fusion | Sulfur (S) | Neat (no solvent) | 230-250 | 0.5 - 10 h | 76-91 |

| Method 2: Bromination | Bromine (Br₂) | Iron (catalyst), Chlorobenzene or Nitrobenzene | 110-165 | ~8.5 h | Moderate |

| Method 3: Catalytic | - | Palladium on Carbon (Pd/C) in a high-boiling solvent | 150-250 | Variable | Good-High |

Detailed Experimental Protocols

Method 1: Dehydrogenation using Sulfur

This classical method involves heating the starting material with elemental sulfur at high temperatures. The reaction is typically high-yielding but requires careful temperature control and handling of the byproduct, hydrogen sulfide.

Experimental Workflow:

Caption: Experimental workflow for sulfur-mediated dehydrogenation.

Procedure:

-

In a 50-cc Claisen distilling flask, combine 20 g (0.1 mole) of 3,4-dihydro-1,2-naphthalic anhydride and 3.2 g (0.1 gram atom) of sulfur.

-

Immerse the flask in a preheated bath at 230–235°C and shake until the sulfur dissolves (approximately 15–20 minutes).

-

Increase the bath temperature to 250°C and maintain for 30 minutes. For a lighter-colored product, heating can be extended until the evolution of hydrogen sulfide ceases (around 10 hours).

-

Distill the residue under reduced pressure. The product typically distills between 210° and 215°C at 12–13 mm Hg.

-

Recrystallize the distillate from a mixture of 150 cc of benzene and 50 cc of ligroin (b.p. 60–80°) to yield 15–18 g (76–91%) of light yellow needles of 1,2-naphthalic anhydride with a melting point of 166–167°C.

Method 2: Dehydrogenation using Bromine

Aromatization can also be achieved using elemental bromine in the presence of an iron catalyst. This method is adapted from a procedure for a similar substrate and offers an alternative to the high-temperature sulfur fusion.

Experimental Workflow:

Caption: Experimental workflow for bromine-mediated dehydrogenation.

Procedure (Proposed):

-

Dissolve this compound in a suitable solvent such as chlorobenzene or nitrobenzene.

-

Add a catalytic amount of iron powder to the solution.

-

Heat the mixture to approximately 110°C.

-

Slowly add a stoichiometric amount of bromine dropwise over several hours while maintaining the temperature.

-

After the initial addition, the temperature can be raised to 135°C, and an additional portion of bromine may be added.

-

The reaction mixture is then heated to a higher temperature, for example, 165°C, for several hours to drive the reaction to completion.

-

Upon cooling, the reaction is quenched, and the product is isolated through standard aqueous workup and extraction procedures.

-

Purification by recrystallization or column chromatography will yield the desired 1,2-naphthalic anhydride.

Note: This is a proposed procedure based on the aromatization of a similar substrate. Optimization of reaction conditions may be necessary.

Method 3: Catalytic Dehydrogenation with Palladium on Carbon (Pd/C)

Catalytic dehydrogenation using palladium on carbon is a widely used and often cleaner alternative to stoichiometric reagents. This method typically involves heating the substrate with a catalytic amount of Pd/C in a high-boiling solvent that can act as a hydrogen acceptor or allow for the evolution of hydrogen gas.

Experimental Workflow:

Caption: Experimental workflow for Pd/C catalyzed dehydrogenation.

Procedure (General):

-

In a round-bottom flask equipped with a reflux condenser, combine this compound, a high-boiling solvent (e.g., p-cymene, decalin, or mesitylene), and a catalytic amount of 5% or 10% palladium on carbon (typically 5-10 mol% of palladium).

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by recrystallization or column chromatography to afford 1,2-naphthalic anhydride.

Conclusion

The dehydrogenation of this compound to 1,2-naphthalic anhydride can be accomplished through several effective methods. The choice of the optimal procedure will be dictated by the specific requirements of the synthesis, including scale, cost, and equipment availability. The sulfur fusion method offers high yields with simple reagents, while bromine-mediated and palladium-catalyzed dehydrogenations provide alternatives that may be more suitable for substrates with sensitive functional groups or for processes where the use of sulfur is undesirable. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

An In-Depth Technical Guide to the Ring-Opening Reactions of 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-opening reactions of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride with various nucleophiles. Due to the limited availability of specific literature on this particular anhydride, this guide combines a validated synthesis protocol for the starting material with representative experimental procedures for its reactions with amines, alcohols, and thiols, based on well-established chemistry of analogous cyclic anhydrides. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and application of derivatives of 3,4-Dihydro-1,2-naphthalenedicarboxylic acid.

Synthesis of this compound

A reliable and detailed procedure for the synthesis of this compound is available from Organic Syntheses. The synthesis involves a two-step process starting from γ-phenylbutyric acid.

Experimental Protocol: Synthesis of the Anhydride

Part A: Ester Condensation

A detailed protocol for the ester condensation has been reported.

Part B: Cyclization

The crude product from the ester condensation is cyclized using concentrated sulfuric acid. The resulting anhydride is then purified by distillation.

Table 1: Summary of Synthesis Parameters for this compound

| Parameter | Value |

| Starting Material | γ-Phenylbutyric acid |

| Key Reagents | Ethyl oxalate, Sodium ethoxide, Sulfuric acid |

| Solvent | Ether |

| Reaction Temperature | 20-25°C (Cyclization) |

| Yield | 73-81% |

| Melting Point | 122-124°C |

Ring-Opening Reactions with Nucleophiles: Representative Protocols

The ring-opening of this compound with nucleophiles is expected to proceed via nucleophilic acyl substitution, a well-established reaction for cyclic anhydrides. The following protocols are representative procedures based on the reactions of structurally similar anhydrides, such as phthalic anhydride. Optimization may be required for the specific substrate.

Reaction with Amines (Aminolysis)

The reaction of cyclic anhydrides with primary or secondary amines yields a dicarboxylic acid monoamide.

Representative Experimental Protocol: Reaction with Aniline

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or toluene, is added aniline (1.0-1.1 eq) dropwise at room temperature. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the corresponding 1-carboxy-2-(phenylcarbamoyl)-3,4-dihydronaphthalene.

Table 2: Proposed Reaction Parameters for Aminolysis

| Parameter | Proposed Value/Condition |

| Nucleophile | Primary or Secondary Amine (e.g., Aniline) |

| Stoichiometry (Anhydride:Amine) | 1:1 to 1:1.1 |

| Solvent | Dichloromethane, Toluene, or Acetic Acid |

| Temperature | Room Temperature to Reflux |

| Reaction Time | 1-6 hours |

| Product | Dicarboxylic acid monoamide |

Reaction with Alcohols (Alcoholysis)

The alcoholysis of cyclic anhydrides results in the formation of a monoester derivative of the dicarboxylic acid. This reaction is often catalyzed by acid or base.

Representative Experimental Protocol: Reaction with Methanol

This compound (1.0 eq) is dissolved in an excess of methanol, which acts as both the reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid (e.g., 1-2 drops), is added. The mixture is heated at reflux for 2-4 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude monoester product, 1-(methoxycarbonyl)-2-carboxy-3,4-dihydronaphthalene. Purification can be achieved by column chromatography or recrystallization.

Table 3: Proposed Reaction Parameters for Alcoholysis

| Parameter | Proposed Value/Condition |

| Nucleophile | Alcohol (e.g., Methanol) |

| Stoichiometry (Anhydride:Alcohol) | Anhydride dissolved in excess alcohol |

| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., Pyridine) |

| Solvent | Excess alcohol |

| Temperature | Reflux |

| Reaction Time | 2-8 hours |

| Product | Dicarboxylic acid monoester |

Reaction with Thiols (Thiolysis)

The reaction of cyclic anhydrides with thiols yields a monothioester of the dicarboxylic acid. These reactions may require a catalyst to proceed at a reasonable rate.

Representative Experimental Protocol: Reaction with Thiophenol

In a round-bottom flask, this compound (1.0 eq) and thiophenol (1.0-1.2 eq) are dissolved in an inert solvent such as toluene. A catalytic amount of a base, for example, triethylamine or 4-(dimethylamino)pyridine (DMAP), is added. The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60°C) for several hours until the reaction is complete, as monitored by TLC. The reaction mixture is then cooled, washed with a dilute acid solution (e.g., 1M HCl) to remove the catalyst, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the crude monothioester, 1-carboxy-2-(phenylthiocarbonyl)-3,4-dihydronaphthalene. Purification is typically performed by column chromatography.

Table 4: Proposed Reaction Parameters for Thiolysis

| Parameter | Proposed Value/Condition |

| Nucleophile | Thiol (e.g., Thiophenol) |

| Stoichiometry (Anhydride:Thiol) | 1:1 to 1:1.2 |

| Catalyst | Base (e.g., Triethylamine, DMAP) |

| Solvent | Toluene, Dichloromethane |

| Temperature | Room Temperature to 60°C |

| Reaction Time | 4-24 hours |

| Product | Dicarboxylic acid monothioester |

Regioselectivity of Nucleophilic Attack

The nucleophilic attack on the unsymmetrical this compound can potentially occur at two different carbonyl carbons, leading to two regioisomeric products. The regioselectivity is influenced by both steric and electronic factors.

-

Steric Hindrance: The carbonyl group at the 1-position is flanked by the fused aromatic ring, which may exert some steric hindrance compared to the carbonyl at the 2-position.

-

Electronic Effects: The electronic nature of the dihydronaphthalene ring system will influence the electrophilicity of the two carbonyl carbons. Theoretical calculations or experimental verification would be necessary to definitively determine the preferred site of attack.

For many unsymmetrical anhydrides, a mixture of regioisomers is often obtained, and the ratio can be dependent on the nucleophile, solvent, and reaction temperature.

Spectroscopic Characterization of Ring-Opened Products

The ring-opened products can be characterized by standard spectroscopic techniques.

Infrared (IR) Spectroscopy

-

Carboxylic Acid: A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. A C=O stretching vibration for the carboxylic acid will appear around 1700-1725 cm⁻¹.

-

Amide: The N-H stretching of a secondary amide typically appears as one or two bands in the 3100-3500 cm⁻¹ region. The amide I band (C=O stretch) is expected around 1630-1680 cm⁻¹.

-

Ester: The C=O stretching of the ester will be observed in the range of 1735-1750 cm⁻¹. A strong C-O stretching band will also be present between 1000-1300 cm⁻¹.

-

Thioester: The C=O stretching frequency for a thioester is typically found in the range of 1680-1715 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.

-

Aromatic and Aliphatic Protons: The protons of the dihydronaphthalene core will resonate in the aromatic (around 7-8 ppm) and aliphatic (around 2-3 ppm) regions, respectively. The specific chemical shifts and coupling patterns will be indicative of the substitution pattern and the conformation of the dihydronaphthalene ring.

-

Protons of the Nucleophile Moiety: The protons from the attached nucleophile (e.g., the phenyl group of aniline or the methyl group of methanol) will show characteristic signals in the spectrum.

This guide provides a starting point for the exploration of the ring-opening reactions of this compound. The provided representative protocols, based on the well-known reactivity of similar cyclic anhydrides, should be adaptable to a range of nucleophiles, enabling the synthesis of a diverse library of dicarboxylic acid derivatives for various applications in research and development. Experimental validation and optimization of these procedures are recommended.

Methodological & Application

Synthesis of High-Performance Polyimides Using 3,4-Dihydro-1,2-naphthalenedicarboxylic Anhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides utilizing the alicyclic dianhydride, 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride. The incorporation of this dianhydride into the polyimide backbone is intended to yield polymers with enhanced solubility, improved optical transparency, and excellent thermal stability, making them suitable for a variety of advanced applications.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Aromatic polyimides, while robust, can be difficult to process due to their limited solubility. The introduction of alicyclic structures, such as that from this compound, into the polymer backbone can disrupt chain packing, leading to improved solubility and processability without significantly compromising thermal properties.[2][3] This approach allows for the casting of flexible and tough polyimide films from solution.[2] These semi-alicyclic polyimides are promising materials for applications in microelectronics, flexible displays, and as advanced composite matrices.

Data Presentation

The following tables summarize the typical properties of polyimides synthesized from alicyclic dianhydrides, including derivatives of this compound, and various aromatic diamines. These values are compiled from multiple sources to provide a comparative overview.

Table 1: Thermal Properties of Polyimides Derived from Alicyclic Dianhydrides

| Polyimide System (Dianhydride/Diamine) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |

| TTDA / ODA | Not Reported | >400 |

| TTDA / APB | Not Reported | >400 |

| TTDA / BAPP | Not Reported | >400 |

| TTDA / BDAF | Not Reported | >400 |

| HBPDA / Various Diamines | 203 - 243 | Not Reported |

| BPADA / Various Diamines | 218 - 250 | Not Reported |

| Naphthalene-based / ODA, PMDA | 381 | 569 |

TTDA: 3,4-dicarboxy-1,2,3,4-tetrahydro-6-tert-butyl-1-naphthalene succinic dianhydride (a derivative of the target dianhydride)[2]; ODA: 4,4′-oxydianiline[2]; APB: 1,3-bis(4-aminophenoxy)benzene; BAPP: 2,2-bis[4-(4-aminophenoxy)phenyl]propane; BDAF: 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane; HBPDA: dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride[4]; BPADA: 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride)[4]; PMDA: Pyromellitic dianhydride.[5]

Table 2: Mechanical Properties of Polyimides Derived from Alicyclic Dianhydrides

| Polyimide System (Dianhydride/Diamine) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Naphthalene-based / ODA, PMDA | 96.41 | 2.45 | Not Reported |

| BPADA / Various Diamines | Not Reported | Not Reported | 4 - 7 |

| HBPDA / Various Diamines | Not Reported | Not Reported | 3 - 6 |

| 3FPODA / TFDB | 84 - 136 | 3.2 - 4.4 | 2.94 - 4.13 |

3FPODA: 10-oxo-9-phenyl-9-(trifluoromethyl)-9,10-dihydroanthracene-2,3,6,7-tetraacid dianhydride[6]; TFDB: 2,2′-bistrifluoromethyl benzidine.[6]

Table 3: Optical and Dielectric Properties of Polyimides Derived from Alicyclic Dianhydrides

| Polyimide System (Dianhydride/Diamine) | Optical Transmittance (@400nm) (%) | Dielectric Constant (at 1 MHz) |

| TTDA / Various Diamines | ~80 | Not Reported |

| Naphthalene-based / ODA, PMDA | Not Reported | 2.82 |

| BTDA/DOCDA / DDM | Not Reported | 2.83 - 3.14 |

BTDA: 3,3′,4,4′-benzophenone tetracarboxylic dianhydride[7]; DOCDA: 5-[2,5-(dioxotetrahydrofuryl)]-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride[7]; DDM: 4,4′-methylene dianiline.[7]

Experimental Protocols

Two primary methods for the synthesis of polyimides from dianhydrides and diamines are the one-step and two-step procedures.[2] The choice of method often depends on the desired properties of the final polymer and the solubility of the intermediate poly(amic acid).

One-Step High-Temperature Solution Polycondensation

This method directly yields the polyimide in a single reaction vessel.

Protocol:

-

Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the aromatic diamine (e.g., 4,4′-oxydianiline, ODA) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or m-cresol under a nitrogen atmosphere.

-

Dianhydride Addition: Once the diamine is fully dissolved, add an equimolar amount of this compound to the solution.

-

Polymerization: Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours with continuous stirring under a nitrogen blanket. Water formed during the imidization is removed by azeotropic distillation if a co-solvent like toluene is used, or by the nitrogen stream.

-

Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a non-solvent such as methanol or ethanol with vigorous stirring to precipitate the polyimide.

-

Drying: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and/or water, and dry it in a vacuum oven at 80-100°C for 24 hours.

Two-Step Synthesis via Poly(amic acid) Intermediate

This is the most common method, involving the formation of a soluble poly(amic acid) precursor followed by cyclization to the polyimide.[8]

Protocol:

Step 1: Synthesis of Poly(amic acid) (PAA)

-

Monomer Dissolution: In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve the aromatic diamine in a polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or NMP) at room temperature.

-

Dianhydride Addition: Slowly add an equimolar amount of solid this compound to the stirred diamine solution in several portions. The reaction is exothermic, so maintain the temperature below 30°C using an ice bath if necessary.

-

Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.

Step 2: Imidization (Conversion of PAA to Polyimide)

-

Thermal Imidization:

-

Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate to a desired thickness.

-

Solvent Removal: Place the cast film in a vacuum oven and heat at 80-100°C for 1-2 hours to remove the bulk of the solvent.

-

Curing: Subsequently, heat the film in a stepwise manner, for example, at 150°C, 200°C, 250°C, and 300°C, holding for 1 hour at each temperature, to ensure complete imidization.

-

Film Removal: After cooling to room temperature, the polyimide film can be peeled off the glass substrate.

-

-

Chemical Imidization:

-

Dehydrating Agent Addition: To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride and a tertiary amine catalyst like pyridine or triethylamine, at room temperature.

-

Reaction: Stir the mixture for 12-24 hours at room temperature.

-

Precipitation: Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.

-

Purification and Drying: Collect the polymer by filtration, wash it extensively, and dry it in a vacuum oven.

-

Visualizations

The following diagrams illustrate the key workflows in the synthesis of high-performance polyimides.

References

- 1. mdpi.com [mdpi.com]

- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Low dielectric constant polyimides containing alicyclic segments | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: One-Pot Polycondensation of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the one-pot polycondensation of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride with a diol to synthesize polyesters. This method is designed to be a foundational guide, and specific parameters may require optimization depending on the desired polymer characteristics.

Introduction

Polycondensation is a vital polymerization technique for the synthesis of a wide array of polymers, including polyesters, polyamides, and polycarbonates. The one-pot synthesis approach offers a streamlined and efficient method, minimizing intermediate isolation steps and reducing solvent waste. This protocol details the synthesis of a polyester through the reaction of this compound, a cyclic anhydride, with a diol. The resulting polyester's properties can be tailored by the choice of the diol and the reaction conditions. Polyesters derived from naphthalenedicarboxylic acid derivatives are of interest for their potential thermal and mechanical properties.

Reaction Principle

The fundamental reaction involves the ring-opening of the this compound by a diol, followed by a polycondensation reaction to form the polyester chains. The use of a catalyst can facilitate this process, which typically proceeds at elevated temperatures to drive the reaction towards completion by removing the condensation byproduct, water.

Experimental Protocol

Materials:

-

This compound

-

Diol (e.g., 1,6-hexanediol, 1,4-butanediol)

-

Catalyst (e.g., p-Toluenesulfonic acid, Scandium triflate)

-

High-boiling point, inert solvent (e.g., Diphenyl ether, Toluene with a Dean-Stark trap)

-

Anhydrous solvents for purification (e.g., Chloroform, Methanol)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Condenser (a Dean-Stark trap is recommended if using a solvent like toluene)

-

Nitrogen inlet and outlet

-

Vacuum pump and vacuum-rated glassware

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: Assemble the three-neck round-bottom flask with a mechanical stirrer, a condenser (or Dean-Stark trap), and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the anhydride.

-

Charging the Reactor: Under a gentle stream of nitrogen, charge the flask with equimolar amounts of this compound and the chosen diol.

-

Solvent and Catalyst Addition: Add the high-boiling point solvent (if not performing a melt polycondensation) and the catalyst. The catalyst loading is typically in the range of 0.1-1 mol% relative to the anhydride.

-

Reaction Initiation: Begin stirring and slowly heat the reaction mixture to the desired temperature (typically between 140°C and 180°C). The exact temperature will depend on the monomers and solvent used.

-

Polycondensation: Maintain the reaction at the set temperature under a constant, slow stream of nitrogen. If using a Dean-Stark trap with toluene, water will be azeotropically removed and collected, driving the equilibrium towards polymer formation. The reaction progress can be monitored by the amount of water collected or by periodically taking samples for viscosity or molecular weight analysis. The reaction time can range from several hours to over 24 hours.

-

High Vacuum Stage (Optional for Higher Molecular Weight): For achieving higher molecular weight polymers, a vacuum can be applied in the later stages of the reaction to effectively remove the final traces of water and other volatile byproducts. The temperature may be increased during this stage.

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, precipitate the polymer by pouring the viscous solution into a non-solvent, such as cold methanol, with vigorous stirring.

-

If no solvent was used (melt polycondensation), dissolve the solidified polymer in a suitable solvent like chloroform. Then, precipitate it in a non-solvent.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer multiple times with the non-solvent to remove unreacted monomers and catalyst.

-

Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

-

Data Presentation

The following table should be used to record the experimental conditions and the resulting polymer properties.

| Parameter | Value |

| Monomers | |

| This compound (moles) | |

| Diol (moles) | |

| Catalyst | |

| Type | |

| Loading (mol%) | |

| Reaction Conditions | |

| Solvent | |

| Temperature (°C) | |

| Reaction Time (hours) | |

| Vacuum Applied (if any) | |

| Polymer Properties | |

| Yield (%) | |

| Number Average Molecular Weight (Mn) | |

| Weight Average Molecular Weight (Mw) | |

| Polydispersity Index (PDI) | |

| Glass Transition Temperature (Tg) | |

| Melting Temperature (Tm) |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the one-pot polycondensation process.

Caption: Workflow for one-pot polyester synthesis.

Application Notes and Protocols for 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride-Derived Polymers in Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers derived from 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride represent a promising class of materials for advanced electronic applications. The incorporation of the partially saturated bicyclic dianhydride structure into the polymer backbone, typically in polyimides, imparts unique properties beneficial for electronic devices. These characteristics include high thermal stability, good solubility for processing, and, most notably, a low dielectric constant. This last property is particularly crucial for the development of high-speed microelectronics and high-frequency communication systems where minimizing signal delay and crosstalk is paramount.

While direct applications of polymers from this specific dianhydride are an emerging area of research, extensive studies on analogous polyimides containing alicyclic moieties provide a strong basis for their potential use in various electronic components. These applications primarily leverage their excellent insulating properties.

Potential Applications in Electronics

The primary application for polymers derived from this compound and similar alicyclic dianhydrides is as low-dielectric constant (low-k) insulating materials . The non-planar and bulky nature of the alicyclic structure disrupts the close packing of polymer chains, leading to a lower dielectric constant compared to their fully aromatic counterparts.

Key application areas include:

-

Interlayer Dielectrics (ILDs) in Integrated Circuits: As microelectronic devices continue to shrink, the insulating layers between metal interconnects must have a low dielectric constant to reduce resistive-capacitive (RC) delay, power consumption, and signal crosstalk.

-

Substrates for Flexible Printed Circuits (FPCs): The combination of good thermal stability, mechanical flexibility, and low dielectric constant makes these polymers suitable for substrates in FPCs used in modern electronics.

-

Dielectric Layers in High-Frequency Circuits: For applications in 5G communication and other high-frequency technologies, materials with a low dissipation factor (Df) in addition to a low Dk are required to minimize signal loss.

-

Encapsulation and Packaging of Electronic Components: Their thermal stability and insulating properties make them suitable for protecting sensitive electronic components from environmental factors and ensuring electrical isolation.

Data Presentation: Properties of Alicyclic Polyimides

The following table summarizes key quantitative data for polyimides derived from various alicyclic dianhydrides, which serve as representative examples for the expected performance of polymers derived from this compound.

| Polymer System | Dielectric Constant (k) | Dissipation Factor (Df) | Breakdown Strength (MV/m) | Glass Transition Temperature (Tg) (°C) |

| Polyimide from 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA) and 4,4′-methylene dianiline (DDM) with alicyclic content | 2.86 - 3.16 @ 1 kHz | Not Reported | Not Reported | Not Reported |

| Polyimide from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) and various rigid diamines | Not Reported | Not Reported | Not Reported | 272 - 355 |

| All-alicyclic polyimide | Not Reported | Not Reported | 600 | ~277 |

| Fluorinated Polyimide (6FDA-based) | < 3.0 | Not Reported | > 210 V/μm | > 300 |

| Polyimides with tert-butyl groups | Not Reported | Not Reported | Not Reported | Not Reported |

Experimental Protocols

Protocol 1: Synthesis of Polyimide from this compound and an Aromatic Diamine (General Procedure)

This protocol describes a typical two-step polymerization method to synthesize a polyimide.

Materials:

-

This compound

-

Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Nitrogen gas supply

Procedure:

-

Poly(amic acid) Synthesis: a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere. b. Slowly add an equimolar amount of this compound powder to the solution in small portions. c. Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

Film Casting and Thermal Imidization: a. Cast the poly(amic acid) solution onto a clean glass substrate. b. Place the coated substrate in a vacuum oven and heat according to the following temperature program:

- 80°C for 2 hours to remove the solvent.

- 150°C for 1 hour.

- 200°C for 1 hour.

- 250°C for 1 hour.

- 300°C for 1 hour to complete the imidization process. c. After cooling to room temperature, peel the polyimide film from the glass substrate.

-